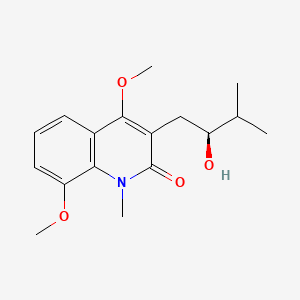
Lunacridine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Lunacridine is a bioactive chemical.
Applications De Recherche Scientifique
Antimicrobial Activity
Lunacridine exhibits notable antimicrobial properties, particularly against various strains of bacteria. Research indicates that it has a minimal inhibitory concentration (MIC) of 64 µg/ml against Staphylococcus aureus and demonstrates activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Lunacridine
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 64 |
| Methicillin-resistant Staphylococcus aureus | 1000 |
| Escherichia coli | 500 |
| Bacillus subtilis | 250 |
The compound's mechanism involves DNA intercalation and inhibition of topoisomerase II, which is crucial for bacterial DNA replication .
Anticancer Properties
Lunacridine has shown promising anticancer effects, particularly against human cancer cell lines such as HeLa and H226. The compound induces apoptosis in cancer cells, evidenced by caspase-3/7 activation .
Case Study: Cytotoxic Effects on Cancer Cells
In a study involving P388 murine leukemia cells, lunacridine demonstrated significant cytotoxicity. Molecular docking studies further revealed its strong binding affinity to DNA, suggesting that its mechanism of action may involve direct interaction with the genetic material .
Potential in Drug Development
Given its multifaceted biological activities, lunacridine represents a promising scaffold for drug development. Its derivatives could be synthesized to enhance efficacy against resistant microbial strains and various cancer types.
Table 2: Potential Applications in Drug Development
| Application Area | Potential Uses |
|---|---|
| Antimicrobial Agents | Treatment of bacterial infections |
| Anticancer Therapies | Targeting specific cancer cell lines |
| Molecular Probes | Tools for studying DNA interactions |
Propriétés
Numéro CAS |
160024-37-3 |
|---|---|
Formule moléculaire |
C17H23NO4 |
Poids moléculaire |
305.374 |
Nom IUPAC |
2(1H)-Quinolinone, 3-(2-hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methyl-, (S)- |
InChI |
InChI=1S/C17H23NO4/c1-10(2)13(19)9-12-16(22-5)11-7-6-8-14(21-4)15(11)18(3)17(12)20/h6-8,10,13,19H,9H2,1-5H3/t13-/m0/s1 |
Clé InChI |
VRMGQDHQTYUISY-ZDUSSCGKSA-N |
SMILES |
O=C1N(C)C2=C(C=CC=C2OC)C(OC)=C1C[C@H](O)C(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(-)-Lunacridine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















